phosphanium chloride CAS No. 89846-44-6](/img/structure/B14389539.png)
[2-(Dodecyloxy)-2-oxoethyl](triphenyl)phosphanium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dodecyloxy)-2-oxoethylphosphanium chloride is an organophosphorus compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a triphenylphosphonium group attached to a dodecyloxy-oxoethyl moiety, making it a versatile molecule for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dodecyloxy)-2-oxoethylphosphanium chloride typically involves the reaction of triphenylphosphine with a suitable alkylating agent. One common method includes the use of dodecyloxyacetyl chloride as the alkylating agent, which reacts with triphenylphosphine in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of 2-(Dodecyloxy)-2-oxoethylphosphanium chloride may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
2-(Dodecyloxy)-2-oxoethylphosphanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under mild conditions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted derivatives, depending on the reagents and conditions used.
科学的研究の応用
Chemistry
In chemistry, 2-(Dodecyloxy)-2-oxoethylphosphanium chloride is used as a reagent in organic synthesis, particularly in the formation of phosphonium salts and ylides, which are intermediates in various chemical reactions.
Biology
The compound has applications in biological research, where it is used to study membrane dynamics and mitochondrial function due to its ability to target and accumulate in mitochondria.
Medicine
In medicine, 2-(Dodecyloxy)-2-oxoethylphosphanium chloride is explored for its potential as a drug delivery agent, particularly in targeting cancer cells due to its affinity for mitochondrial membranes.
Industry
Industrially, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of various pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(Dodecyloxy)-2-oxoethylphosphanium chloride involves its interaction with cellular membranes, particularly the mitochondrial membrane. The triphenylphosphonium group facilitates the compound’s accumulation in mitochondria, where it can exert its effects by disrupting mitochondrial function, leading to apoptosis in targeted cells. This mechanism is particularly useful in cancer research, where selective targeting of cancer cell mitochondria is desired.
類似化合物との比較
Similar Compounds
- 2-(Hexadecyloxy)-2-oxoethylphosphanium chloride
- 2-(Octadecyloxy)-2-oxoethylphosphanium chloride
Uniqueness
Compared to similar compounds, 2-(Dodecyloxy)-2-oxoethylphosphanium chloride offers a balance between hydrophobicity and membrane permeability, making it particularly effective in targeting mitochondrial membranes. Its unique structure allows for efficient accumulation in mitochondria, enhancing its potential in various applications, especially in targeted drug delivery and mitochondrial research.
特性
CAS番号 |
89846-44-6 |
|---|---|
分子式 |
C32H42ClO2P |
分子量 |
525.1 g/mol |
IUPAC名 |
(2-dodecoxy-2-oxoethyl)-triphenylphosphanium;chloride |
InChI |
InChI=1S/C32H42O2P.ClH/c1-2-3-4-5-6-7-8-9-10-20-27-34-32(33)28-35(29-21-14-11-15-22-29,30-23-16-12-17-24-30)31-25-18-13-19-26-31;/h11-19,21-26H,2-10,20,27-28H2,1H3;1H/q+1;/p-1 |
InChIキー |
AYQWTIFAUNOZBM-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCOC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


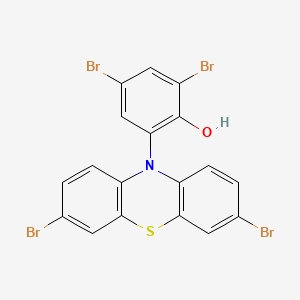
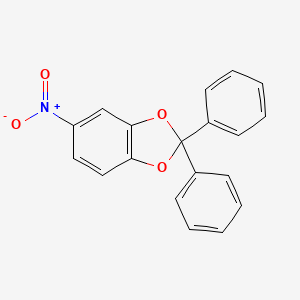
![{2-[(3-Iodoprop-2-YN-1-YL)oxy]ethoxy}benzene](/img/structure/B14389459.png)

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl 3-oxobutanoate](/img/structure/B14389475.png)
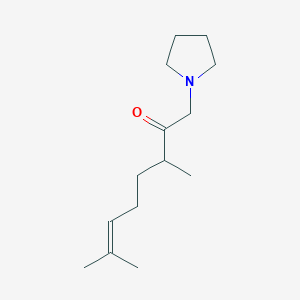
silane](/img/structure/B14389498.png)
![(4-Bromophenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]methanone](/img/structure/B14389514.png)
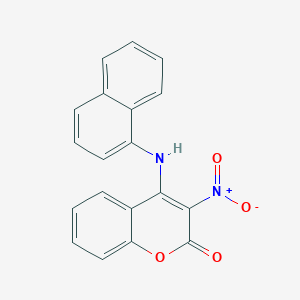
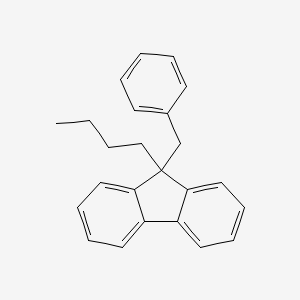
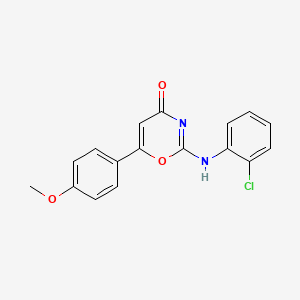
![5-[(3,4-Dihydroisoquinolin-2(1H)-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B14389536.png)
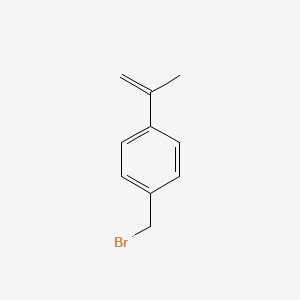
![9-[(2-Chloro-4-fluorophenyl)methylidene]-9H-fluorene](/img/structure/B14389544.png)
